molecular formula C23H24N4O2 B2777666 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 899745-67-6

2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No. B2777666
CAS RN: 899745-67-6
M. Wt: 388.471
InChI Key: HJXVHMPUSTZWIX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to a class of drugs known as pyridazinone-based inhibitors, which have shown promising results in preclinical studies.

Mechanism of Action

2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide disrupts the expression of genes that are critical for cancer cell survival and proliferation, leading to tumor cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and psoriasis. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is its potency and selectivity for BET proteins, which makes it an attractive candidate for cancer therapy. However, like all experimental drugs, 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has some limitations. For example, its efficacy and safety in humans have not yet been established, and it may have off-target effects that could limit its clinical utility.

Future Directions

There are several potential future directions for the development of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide. One possibility is to explore its use in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is to investigate its use in the treatment of other diseases, such as inflammatory disorders or diabetes. Finally, further preclinical studies are needed to establish its safety and efficacy in humans, which could pave the way for clinical trials and eventual FDA approval.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves the reaction of 4-methoxyphenylboronic acid with 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with N-(2-aminoethyl)acetamide to yield the final product. The overall yield of the synthesis process is around 20%.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has been extensively studied for its anti-tumor activity in preclinical models. It has shown potent activity against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In addition, it has demonstrated efficacy in animal models of cancer, including xenograft and orthotopic models.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-29-20-9-7-17(8-10-20)15-23(28)24-19-6-4-5-18(16-19)21-11-12-22(26-25-21)27-13-2-3-14-27/h4-12,16H,2-3,13-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXVHMPUSTZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

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